REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[C:4]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])=[O:5].S(=O)(=O)(O)O.[CH2:20](O)[CH3:21]>>[NH2:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[C:4]([CH2:6][CH2:7][C:8]([O:10][CH2:20][CH3:21])=[O:9])=[O:5]
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Name
|
|
Quantity
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26.7 g
|
Type
|
reactant
|
Smiles
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NC1=C(C(=O)CCC(=O)O)C=CC=C1
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Name
|
|
Quantity
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25 mL
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Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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250 mL
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Type
|
reactant
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The ethanol is evaporated off under reduced pressure, water (200 cc) and ethyl acetate (200 cc)
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Type
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ADDITION
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Details
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are added
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Type
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ADDITION
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Details
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potassium carbonate is added until the pH is 8
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Type
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FILTRATION
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Details
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The mixture is filtered
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Type
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CUSTOM
|
Details
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the aqueous phase decanted
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Type
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EXTRACTION
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Details
|
re-extracted with ethyl acetate (2×100 cc)
|
Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over magnesium sulphate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)CCC(=O)OCC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |